2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946125
InChI: InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid

CAS No.:

Cat. No.: VC15946125

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid
Standard InChI InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17)
Standard InChI Key ZHHYPVXAUWADPW-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid (IUPAC name: (2S)-2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid) features a quinoline scaffold substituted with a hydroxyl group at the 8-position and an alanine moiety at the 3-position. The molecular formula is C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}, with a molecular weight of 232.23 g/mol . Its stereochemistry includes a single defined stereocenter at the alpha-carbon of the alanine group, enabling the existence of enantiomeric forms .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight232.23 g/mol
XLogP31.8
Topological Polar Surface Area82.5 Ų
Hydrogen Bond Donors3

The compound’s SMILES notation is C[C@@H](C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O\text{C}[C@@H](C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O, reflecting its chiral center and quinoline-alanine hybrid structure .

Salt Forms and Derivatives

A dihydrochloride salt form (CAS: 23218-76-0) is commercially available, with the formula C12H13ClN2O3\text{C}_{12}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}_{3} and a molecular weight of 268.7 g/mol . This salt enhances solubility in aqueous systems, making it preferable for biological assays .

Synthesis and Enantiomeric Resolution

Racemic Synthesis

The (±)-form is synthesized from o-methoxyacetanilide via a multi-step sequence:

  • Vilsmeier-Haack Reaction: Introduces a formyl group at the 3-position of quinoline.

  • Erlenmeyer-Plöchl Condensation: Forms a Z-configured dehydroamino acid methyl ester.

  • Methanolysis and Reductive Dechlorination: Yields the racemic amino acid .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Vilsmeier-HaackPOCl₃, DMF, 0–5°C78%
Erlenmeyer-PlöchlGlyoxylic acid, Ac₂O, reflux65%
Catalytic HydrogenationH₂, Pd/C, MeOH85%

Asymmetric Synthesis

Enantiopure (+)- and (−)-forms are obtained via asymmetric hydrogenation using a rhodium-(R,R)-Et-DuPhos complex. This method achieves enantiomeric excess (ee) >99% by leveraging chiral ligand coordination .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in water (0.5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO. Stability studies indicate degradation under strong acidic (pH <2) or alkaline (pH >10) conditions, with a half-life of 48 hours at pH 7.4 .

Spectroscopic Characterization

  • UV-Vis: λmax=254nm(ε=12,500M1cm1)\lambda_{\text{max}} = 254 \, \text{nm} \, (\varepsilon = 12,500 \, \text{M}^{-1}\text{cm}^{-1}) in MeOH .

  • ¹H NMR (D₂O): δ 8.72 (s, 1H, H-2), 7.92 (d, J=8.4 Hz, 1H, H-5), 7.38 (m, 2H, H-6, H-7) .

CodePrecautionary Statement
P261Avoid breathing dust/fume.
P280Wear protective gloves/eye gear.

Applications and Research Directions

Metallochemical Applications

The 8-hydroxyquinoline moiety confers metal-chelating ability, particularly for Zn²⁺ and Cu²⁺ (log K = 6.2 and 8.7, respectively) . This property is exploited in:

  • Fluorescent sensors for transition metal detection.

  • Antioxidant therapies targeting metal-induced oxidative stress.

SupplierLocationContact Info
Hangzhou MolCore BioPharmatechChina+86-057181025280
LABTER PHARMATECH (BEIJING)China010-56330744
Bide Pharmatech Ltd.Chinasales@picasso-e.com

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